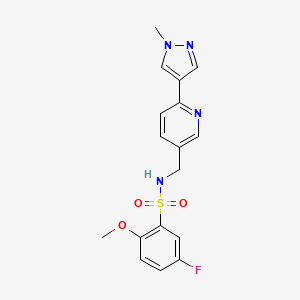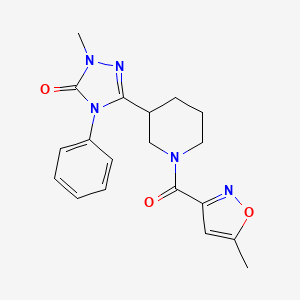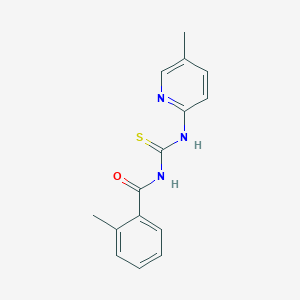
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide, also known as AMPP, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields.
作用機序
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is believed to exert its effects on cancer cells by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide can induce DNA damage and cell death in cancer cells. With regards to its effects on the GABA-A receptor, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is thought to bind to a specific site on the receptor and modulate its activity in a manner that enhances the inhibitory effects of GABA.
Biochemical and Physiological Effects:
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of PARP activity, modulation of GABA-A receptor activity, and induction of apoptosis (programmed cell death) in cancer cells. Additionally, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been shown to have anxiolytic (anti-anxiety) effects in animal models, likely due to its modulation of GABA-A receptor activity.
実験室実験の利点と制限
One advantage of using 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for PARP inhibition, which allows for the selective induction of DNA damage in cancer cells. Additionally, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide's ability to modulate GABA-A receptor activity makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide. Additionally, further investigation of the effects of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide on GABA-A receptor activity could lead to the development of new treatments for anxiety disorders and other conditions involving dysregulated neurotransmission. Finally, the use of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, could potentially enhance their effectiveness and improve patient outcomes.
合成法
The synthesis of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide involves the reaction of 1-phenylethylamine with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction yields 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide as a white crystalline solid.
科学的研究の応用
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has been investigated for its ability to modulate the activity of the GABA-A receptor, which is involved in the regulation of neurotransmission in the brain. Other potential applications of 5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide include its use as a tool for studying the role of GABA-A receptors in various physiological processes.
特性
IUPAC Name |
5-amino-1-methyl-N-(1-phenylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9(10-6-4-3-5-7-10)15-13(18)11-8-12(14)17(2)16-11/h3-9H,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQFSFGQHWLERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2995617.png)
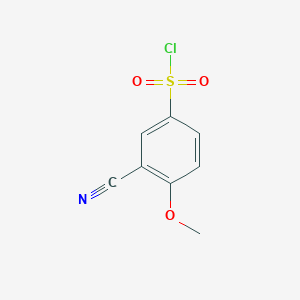
![[5-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2995620.png)
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)
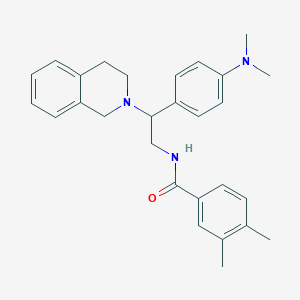
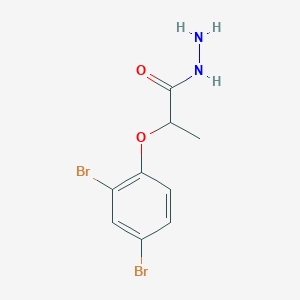
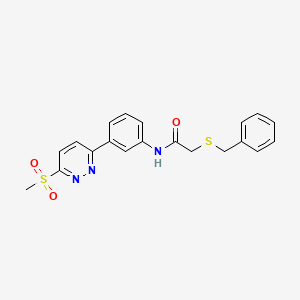
![2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2995627.png)

![5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester](/img/structure/B2995630.png)
